1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H10BrN5 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H10BrN5/c9-7-3-11-13(5-7)1-2-14-6-8(10)4-12-14/h3-6H,1-2,10H2 |
InChI Key |
CZPITNPUGICWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN2C=C(C=N2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-1H-pyrazole
- Bromination of pyrazole derivatives is commonly performed using N-bromosuccinimide (NBS) or bromine in acetic acid or other solvents.
- The reaction is temperature-controlled to avoid over-bromination.
- The brominated pyrazole is isolated by filtration or extraction.
Formation of 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine
- Alkylation of the N1 nitrogen of 4-bromo-pyrazole with 2-chloroethylamine or 2-bromoethylamine is carried out under basic conditions.
- Typical bases include potassium carbonate or sodium hydride.
- Solvents such as dimethylformamide (DMF) or acetonitrile are used to facilitate the nucleophilic substitution.
- The reaction proceeds via an SN2 mechanism, yielding 2-(4-bromo-1H-pyrazol-1-yl)ethylamine or its hydrochloride salt.
- Purification involves crystallization or chromatographic methods.
Preparation of 1H-pyrazol-4-amine
- 1H-pyrazol-4-amine can be synthesized by hydrazine condensation with β-ketoesters or β-diketones, followed by selective amination at the 4-position.
- Alternatively, commercially available pyrazol-4-amine derivatives can be used.
Coupling to Form the Final Compound
- The coupling of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine with 1H-pyrazol-4-amine involves nucleophilic substitution or reductive amination strategies.
- Conditions are optimized to avoid side reactions such as polymerization or over-alkylation.
- Catalysts such as palladium complexes may be employed if cross-coupling reactions (e.g., Suzuki coupling) are involved in intermediate steps.
Representative Reaction Scheme (Conceptual)
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole + NBS | Acetic acid, 0–25°C | 4-Bromo-1H-pyrazole | 70–85 |
| 2 | 4-Bromo-1H-pyrazole + 2-chloroethylamine | K2CO3, DMF, 50–80°C | 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine | 60–75 |
| 3 | β-Ketoester + Hydrazine hydrate | Ethanol, reflux | 1H-Pyrazol-4-amine | 65–80 |
| 4 | 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine + 1H-pyrazol-4-amine | Appropriate coupling conditions | 1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine | 55–70 |
Yields are approximate and depend on reaction optimization.
Optimization and Catalysis
- Suzuki cross-coupling reactions have been reported for related pyrazole derivatives, using palladium catalysts with phosphine ligands under mild conditions to form C–C bonds efficiently with high yields and selectivity.
- The use of phase transfer catalysts and optimized solvent systems (THF-water, acetonitrile-water) improves reaction rates and product isolation.
- Reducing palladium catalyst loading and employing nitrogen atmosphere enhances process economy and product purity.
- Activated carbon treatment and celite filtration help remove impurities in intermediate steps.
Analytical and Characterization Data
- Molecular Weight: Approximately 256.11 g/mol.
- Purity: Typically >95% after purification.
- Spectroscopic Analysis: NMR (1H, 13C), IR, and mass spectrometry confirm structure.
- Physical Properties: Melting point and boiling point data vary by preparation but are consistent with substituted pyrazoles.
- InChI Key: CZPITNPUGICWOS-UHFFFAOYSA-N (for reference).
Summary Table: Key Preparation Features
| Aspect | Details |
|---|---|
| Starting materials | Pyrazole, 2-chloroethylamine, β-ketoesters, hydrazine hydrate |
| Key reactions | Bromination, N-alkylation, condensation, coupling |
| Catalysts | Pd(0) complexes (for cross-coupling), bases like K2CO3 |
| Solvents | DMF, THF, acetonitrile, ethanol |
| Temperature range | 0–100°C depending on step |
| Purification | Crystallization, chromatography, activated carbon treatment |
| Yields | 55–85% per step, overall ~40–60% |
| Challenges | Selectivity, catalyst loading, impurity removal |
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new pyrazole derivative with an amine group .
Scientific Research Applications
The physical properties of this compound are not extensively documented in available literature. However, it is essential for researchers to consider solubility and stability when applying this compound in various environments.
Medicinal Chemistry
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine has shown potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets.
Case Study: Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. These studies highlight the importance of substituents like bromine in enhancing bioactivity.
Agricultural Applications
This compound may also find applications in agriculture as a potential agrochemical. The pyrazole ring system is known for its herbicidal and fungicidal properties.
Example: Herbicidal Activity
Research has demonstrated that certain pyrazole derivatives can inhibit the growth of weeds while being less toxic to crops. This selective activity makes them valuable candidates for developing new herbicides.
Material Science
In material science, the unique properties of this compound can be utilized in synthesizing advanced materials such as polymers or nanocomposites.
Application: Polymer Synthesis
The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromo group and pyrazole ring facilitate binding to active sites, leading to inhibition or modulation of biological pathways . For example, it can inhibit acetylcholinesterase, affecting neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogen Substitutions
1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine
- Structure : Features a dibromophenylmethyl group instead of bromoethyl.
- Key Differences : The aromatic bromine substituents may enhance lipophilicity and alter binding affinity compared to the aliphatic bromoethyl group in the target compound.
- Relevance : Demonstrates the impact of halogen positioning (aromatic vs. aliphatic) on molecular interactions .
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS: 1546273-34-0)
- Structure : Bromine at pyrazole position 4, with a methylpyrazole substituent.
- Key Differences: The methyl group on the pyrazole and the 3-amine (vs.
- Relevance : Highlights the importance of amine positioning for bioactivity .
[2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine (CAS: 1172929-76-8)
Analogs with Modified Substituent Chains
1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine (CAS: 1152939-98-4)
- Structure: Dimethylaminoethyl group replaces bromoethyl.
- Key Differences: The basic dimethylamino group enhances solubility but may alter receptor binding profiles.
- Relevance : Shows how substituent polarity impacts pharmacokinetics .
N-(1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide (Ceapin-A9)
Analogs with Aromatic and Heterocyclic Modifications
1-(p-Tolyl)-3-tert-butyl-1H-pyrazol-5-amine Derivatives
- Structure : Aromatic tolyl and tert-butyl groups.
- Key Findings : Substitution with bromine (compound 40d) retained TNF-α inhibitory activity, while larger groups (e.g., trifluoromethyl) reduced potency .
- Relevance : Emphasizes the balance between steric bulk and bioactivity .
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine
- Structure : Benzimidazole fused to pyrazole.
- Relevance : Suggests applications in oncology or antimicrobial research .
Biological Activity
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique pyrazole structure, which has been associated with various therapeutic effects.
- Molecular Formula : C8H10BrN5
- Molecular Weight : 256.10 g/mol
- CAS Number : 1344099-44-0
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that 1H-pyrazole derivatives can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Prostate Cancer
In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit proliferation in cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Recent studies have synthesized various pyrazole-linked compounds and evaluated their effectiveness against a range of bacterial strains. For instance:
- Staphylococcus aureus
- Escherichia coli
These studies utilized the agar dilution technique to assess the minimum inhibitory concentrations (MICs) of these compounds, revealing promising results against several pathogens .
Study 1: Anticancer Evaluation
A study focused on synthesizing asymmetric MACs fused with 1H-pyrazole reported significant antiproliferative activity against multiple cancer cell types. The findings suggested that modifications to the pyrazole structure could enhance anticancer efficacy .
Study 2: Antimicrobial Screening
Another investigation synthesized a series of 1,2,4-triazole linked to pyrazole derivatives. The antimicrobial sensitivity was evaluated against different bacterial microorganisms, demonstrating effective inhibition of bacterial growth .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | In vitro cell proliferation | Significant inhibition of cell growth |
| Anticancer | HepG2 (Liver Cancer) | In vitro apoptosis assay | Induction of apoptosis observed |
| Antimicrobial | Staphylococcus aureus | Agar dilution technique | Effective at low concentrations (MIC values) |
| Antimicrobial | Escherichia coli | Agar dilution technique | Significant growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
